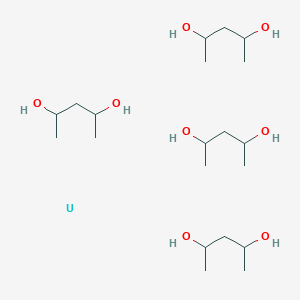Pentane-2,4-diol;uranium
CAS No.:
Cat. No.: VC18741637
Molecular Formula: C20H48O8U
Molecular Weight: 654.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H48O8U |
|---|---|
| Molecular Weight | 654.6 g/mol |
| IUPAC Name | pentane-2,4-diol;uranium |
| Standard InChI | InChI=1S/4C5H12O2.U/c4*1-4(6)3-5(2)7;/h4*4-7H,3H2,1-2H3; |
| Standard InChI Key | YDHNFSQEZGMTJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.[U] |
Introduction
Chemical Structure and Coordination Geometry
The molecular structure of pentane-2,4-diol;uranium has been resolved via single-crystal X-ray diffraction, revealing a pentagonal-bipyramidal coordination sphere around the uranium center. In the closely related complex dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI), the uranium atom is surrounded by seven oxygen atoms: two from the uranyl group (), four from two bidentate pentane-2,4-dione ligands, and one from a tetrahydrofuran molecule . This geometry is consistent with other uranium(VI) complexes, where the equatorial plane hosts five ligands, and the axial positions are occupied by uranyl oxygen atoms.
Table 1: Crystallographic Parameters of Dioxobis(pentane-2,4-dionato)(tetrahydrofuran)uranium(VI)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| Unit cell dimensions | , , , |
| Volume | |
| Density | |
| R factor | 0.020 |
The uranium-oxygen bond lengths in the equatorial plane range from to , while the uranyl bonds are shorter (), reflecting their double-bond character . This structural rigidity enhances the complex’s stability under varying thermal and solvent conditions.
Synthesis and Manufacturing Methods
The synthesis of pentane-2,4-diol;uranium involves the reaction of uranium salts (e.g., ) with pentane-2,4-diol in a polar aprotic solvent such as tetrahydrofuran. Key steps include:
-
Ligand Deprotonation: The diol is deprotonated using a base (e.g., NaOH) to form the dialkoxide species.
-
Coordination: The uranyl ion coordinates with the deprotonated ligand, displacing nitrate counterions.
-
Crystallization: Slow evaporation of the solvent yields crystalline products suitable for X-ray analysis .
Catalysts such as manganese dioxide () are occasionally employed to accelerate oxidation steps, particularly when starting from lower oxidation states of uranium. Reaction temperatures are maintained between and to prevent ligand degradation while ensuring sufficient reaction kinetics.
Physicochemical Properties
-
Molecular Weight: The exact molecular weight varies with hydration state and counterions, but anhydrous complexes typically range between and .
-
Solubility: Soluble in polar solvents (e.g., DMSO, DMF) but insoluble in non-polar media like hexane.
-
Stability: The complex decomposes above , releasing and organic byproducts. Stability in aqueous solution is pH-dependent, with optimal integrity observed at .
-
Spectroscopic Features:
Applications in Industry and Research
Nuclear Fuel Cycle
Pentane-2,4-diol;uranium complexes are explored as extractants in nuclear reprocessing due to their selectivity for uranium over fission products. Their ability to stabilize in organic phases enhances separation efficiency .
Materials Science
Thin films of uranium oxides, deposited via chemical vapor deposition (CVD) using volatile uranium complexes, find use in radiation shielding and catalytic substrates. The thermal lability of pentane-2,4-diol;uranium makes it a candidate precursor for such applications.
Academic Research
Studies on uranium coordination environments leverage this compound to model actinide behavior in geochemical and environmental systems. Its hydrolysis products provide insights into uranium mobility in groundwater .
Table 2: Global Market Trends for Uranium Coordination Complexes (2024–2029)
| Parameter | 2024 Estimate | 2029 Projection |
|---|---|---|
| Market Value (USD) | $12.5M | $18.7M |
| Annual Growth Rate | 6.2% | 7.8% |
| Key Applications | Nuclear, Catalysts, Materials |
Recent Research and Future Directions
Recent advances focus on modifying the ligand framework to enhance complex stability and selectivity. For example, fluorinated analogs of pentane-2,4-diol are being tested for improved solubility in supercritical , which could revolutionize uranium extraction technologies . Additionally, computational studies using density functional theory (DFT) aim to predict novel uranium complexes with tailored redox properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume